molecular formula C13H23NO3SSi B1326327 O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine CAS No. 1028432-04-3

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

Cat. No.: B1326327
CAS No.: 1028432-04-3
M. Wt: 301.48 g/mol
InChI Key: XWGSCRBSSWZLBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is a chemical compound that features both a tert-butyldimethylsilyl group and a tosyl group attached to a hydroxylamine moiety. This compound is of interest due to its unique structural properties and its utility in various chemical reactions, particularly in organic synthesis and protection strategies.

Mechanism of Action

Target of Action

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine, also known as N-(Tert-butyldimethylsilyloxy)-4-methylbenzenesulfonamide, is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo reactions with this reagent. It is particularly used to induce the cleavage during solid-supported synthesis of hydroxamic acids .

Mode of Action

The compound interacts with its targets through chemical reactions. It is used to induce the cleavage in the synthesis of hydroxamic acids . The exact mode of action can vary depending on the specific reaction conditions and the nature of the target molecule.

Biochemical Pathways

The compound is involved in the synthesis of hydroxamic acids . Hydroxamic acids are organic compounds that are often used in medicinal chemistry and materials science. The synthesis of these compounds involves several steps, and this compound plays a crucial role in one of these steps .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and should be stored under appropriate conditions .

Result of Action

The primary result of the action of this compound is the formation of hydroxamic acids . These compounds have a wide range of applications, including use as chelating agents and as building blocks in the synthesis of more complex organic molecules.

Action Environment

The action of this compound is influenced by several environmental factors. For instance, the compound is sensitive to moisture, and its reactivity can be affected by the presence of water . Additionally, the reaction conditions, such as temperature and solvent, can also influence the compound’s action and the outcome of the reaction .

Biochemical Analysis

Biochemical Properties

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine plays a significant role in biochemical reactions, particularly in the protection of hydroxylamine groups during synthesis. It interacts with various enzymes and proteins, facilitating the oximation of acid- and base-sensitive compounds . The compound’s interaction with enzymes such as hydroxylamine oxidase is crucial for its function in biochemical pathways. These interactions are typically characterized by the formation of stable complexes that protect the hydroxylamine group from unwanted reactions.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to affect the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox states . Additionally, it can impact gene expression by altering the activity of transcription factors and other regulatory proteins. These effects are crucial for understanding the compound’s role in cellular physiology and its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, inhibiting or activating their activity. For instance, it can inhibit the activity of hydroxylamine oxidase by forming a stable complex with the enzyme . This interaction prevents the enzyme from catalyzing its usual reactions, thereby modulating the biochemical pathways in which it is involved. Additionally, this compound can influence gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to extreme pH or temperature . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies where it is used to modulate enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in biomedical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of enzymes involved in oxidative stress responses, thereby modulating the cellular redox state. Additionally, it can affect the levels of various metabolites, including amino acids and nucleotides, by altering the activity of key metabolic enzymes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins that facilitate its distribution to various cellular compartments. These interactions are crucial for understanding the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biochemical effects The compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through post-translational modifications or targeting signals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine typically involves the reaction of hydroxylamine derivatives with tert-butyldimethylsilyl chloride and tosyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the silylation and tosylation processes. The reaction conditions often include anhydrous solvents like dimethylformamide or acetonitrile and are conducted at temperatures ranging from room temperature to slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine can undergo various types of chemical reactions, including:

    Substitution Reactions: The tosyl group can be displaced by nucleophiles, leading to the formation of new compounds.

    Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic or fluoride ion conditions to yield the free hydroxylamine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Deprotection Reactions: Reagents such as tetra-n-butylammonium fluoride or acidic conditions (e.g., acetic acid) are used to remove the silyl protecting group.

Major Products

    Substitution Reactions: The major products are the substituted derivatives of the original compound, where the tosyl group has been replaced by the nucleophile.

    Deprotection Reactions: The major product is the free hydroxylamine, which can further participate in various chemical transformations.

Scientific Research Applications

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine has several applications in scientific research:

    Organic Synthesis: It is used as a protecting group for hydroxylamines, allowing for selective reactions and subsequent deprotection.

    Biological Studies: The compound can be used in the synthesis of biologically active molecules, where the protecting groups help in the selective modification of functional groups.

    Medicinal Chemistry: It is employed in the synthesis of pharmaceutical intermediates, where the protecting groups facilitate the construction of complex molecules.

    Industrial Applications: The compound is used in the production of fine chemicals and specialty materials, where its unique reactivity is advantageous.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyldimethylsilyl Chloride: Used for silylation of alcohols and amines.

    tert-Butyldiphenylsilyl Chloride: Another silylating agent with increased stability towards acidic conditions.

    Trimethylsilyl Chloride: A less sterically hindered silylating agent.

Uniqueness

O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine is unique due to the combination of both a silyl and a tosyl group, providing dual functionality. This allows for selective protection and subsequent deprotection, making it a versatile reagent in organic synthesis. The presence of the tosyl group also enhances its reactivity in substitution reactions compared to other silyl-protected compounds.

Properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]oxy-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3SSi/c1-11-7-9-12(10-8-11)18(15,16)14-17-19(5,6)13(2,3)4/h7-10,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGSCRBSSWZLBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647865
Record name N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1028432-04-3
Record name N-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1028432-04-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Reactant of Route 2
Reactant of Route 2
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Reactant of Route 3
Reactant of Route 3
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Reactant of Route 4
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Reactant of Route 5
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine
Reactant of Route 6
O-(tert-Butyldimethylsilyl)-N-tosylhydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.